molecular formula C10H13NO3 B2470833 N-(oxan-3-yl)furan-3-carboxamide CAS No. 2097919-60-1

N-(oxan-3-yl)furan-3-carboxamide

Cat. No.: B2470833
CAS No.: 2097919-60-1
M. Wt: 195.218
InChI Key: AKCWBIBCPSRDQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Furan carboxamides have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . Two key functionalities can be identified in all commercially available furan carboxamides: an electron-rich furan moiety and an anilide ring .


Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .

Scientific Research Applications

High-Performance Energetic Materials

Research by Zhang and Shreeve (2014) explored the design and synthesis of energetic materials, including derivatives of N-(oxan-3-yl)furan-3-carboxamide. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications as components in energetic materials for military and industrial uses (Zhang & Shreeve, 2014).

Tyrosinase Inhibitors and Antioxidants

Dige et al. (2019) synthesized new derivatives of this compound, which were found to be potent tyrosinase inhibitors with potential applications in treating hyperpigmentation disorders. Additionally, these compounds exhibited significant free radical scavenging ability, indicating their potential as antioxidants (Dige et al., 2019).

Antimicrobial Agents

A study by Zanatta et al. (2007) focused on the synthesis and characterization of furan-3-carboxamides, demonstrating significant in vitro antimicrobial activity against a range of microorganisms. These findings suggest the potential of this compound derivatives as antimicrobial agents (Zanatta et al., 2007).

Silver(I)/Base-Promoted Synthesis

Sultana et al. (2018) described a novel synthesis method for furan-3-carboxamides, demonstrating the versatility of these compounds in chemical synthesis. The method provides a straightforward approach to diverse furan-3-carboxamide derivatives, highlighting their potential in synthetic organic chemistry (Sultana et al., 2018).

Molecular Characterization and Biological Activity

Research by Çakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide derivative, demonstrating its antimicrobial activity against various microorganisms. This study suggests the therapeutic potential of this compound derivatives in pharmacological and medical applications (Çakmak et al., 2022).

Properties

IUPAC Name

N-(oxan-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCWBIBCPSRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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